molecular formula C12H12N2O3 B1416939 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152603-09-2

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1416939
CAS No.: 1152603-09-2
M. Wt: 232.23 g/mol
InChI Key: YYEVFPAAVMSXBQ-UHFFFAOYSA-N
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Description

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound of significant interest in research and development, particularly within the fields of agrochemistry and materials science . This compound belongs to the 1-phenylpyrazole-3-carboxylic acid derivative family, which has been identified in patent literature for its potential utility as an agent against abiotic plant stress . Derivatives within this chemical class are investigated for their ability to enhance plant tolerance to environmental challenges such as drought, cold, heat, and salinity, potentially through the modulation of plant stress response pathways like those involving DREB/CBF transcription factors . Furthermore, the structural framework of phenylpyrazole-carboxylic acids serves as a versatile building block for synthesizing more complex heterocyclic systems . Similar carboxylic acid-functionalized pyrazole compounds are also explored in materials science as key precursors for the development of novel heterocyclic dyes and pigments, indicating potential applications beyond the life sciences . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-8-14(13-11(10)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEVFPAAVMSXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Procedure:

  • Starting materials: Hydrazine derivatives (e.g., phenylhydrazine) and β-diketones or α,β-unsaturated carbonyl compounds bearing the ethoxy substituent.
  • Reaction conditions: Reflux in polar solvents such as ethanol or acetic acid, often with acid catalysts like acetic acid or hydrochloric acid.
  • Outcome: Formation of the pyrazole ring via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration.

Example:

A plausible route involves reacting phenylhydrazine with ethoxy-substituted β-diketones under reflux, leading to the formation of the desired pyrazole core with an ethoxy group at the 4-position.

Functionalization of Pre-formed Pyrazoles

Another strategy involves starting from pre-formed pyrazole rings and introducing the carboxylic acid and ethoxy groups via substitution or oxidation reactions.

Method:

  • Step 1: Synthesize 1-phenyl-1H-pyrazole-3-carboxylic acid via cyclization of phenylhydrazine with ethoxy-substituted β-diketones.
  • Step 2: Functionalize the pyrazole ring at the 4-position through electrophilic substitution or nucleophilic addition, followed by oxidation or esterification to introduce the carboxylic acid group.

The introduction of the carboxylic acid group can be achieved through oxidation of methyl or ethoxy esters derived from pyrazole derivatives.

Process:

  • Ester formation: Reacting the pyrazole with ethyl or ethoxy groups with suitable acyl chlorides or anhydrides.
  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to convert methyl or ethoxy groups into carboxylic acids.

Specific Literature-Based Synthesis Pathways

a) Synthesis via Hydrazine and Ethyl Acetoacetate Derivatives

Based on research, a common route involves:

  • Condensation of phenylhydrazine with ethyl acetoacetate derivatives bearing an ethoxy group.
  • Cyclization under acidic conditions to form the pyrazole ring.
  • Subsequent oxidation or hydrolysis to yield the carboxylic acid.

b) Multi-step Synthesis Involving Nucleophilic Substitutions

Research indicates that:

  • Starting from 4-bromo-1-phenyl-1H-pyrazole, nucleophilic substitution with ethoxide ions can introduce the ethoxy group at the 4-position.
  • The carboxylic acid functionality can be introduced via oxidation of the corresponding methyl or ethyl ester intermediates.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Main Products Advantages Limitations
Cyclization of Hydrazines Phenylhydrazine + Ethoxy-β-diketone Acidic reflux Reflux in ethanol or acetic acid Pyrazole derivatives with ethoxy group High selectivity, straightforward Requires pre-functionalized β-diketones
Nucleophilic Substitution 4-bromo-1-phenyl-1H-pyrazole Sodium ethoxide Reflux in ethanol Ethoxy-substituted pyrazole Versatile, suitable for large-scale Possible side reactions
Oxidation of Esters Pyrazole methyl/ethyl esters KMnO₄, CrO₃ Reflux in suitable solvent Carboxylic acids Efficient conversion Overoxidation risk
Direct Cyclization Phenylhydrazine + Ethoxy-β-diketones Acidic conditions Reflux Pyrazole core Well-established Multi-step synthesis

Research Findings and Notes

  • The synthesis of pyrazole derivatives with specific substituents like ethoxy and phenyl groups is well-documented in organic chemistry literature, with methods optimized for yield and purity.
  • Modern approaches favor cyclization of hydrazines with functionalized diketones, often employing microwave-assisted synthesis to reduce reaction times.
  • The oxidation of ester intermediates remains a reliable route for introducing the carboxylic acid group, with selectivity enhanced by controlling oxidation conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid features a pyrazole ring attached to a phenyl group and a carboxylic acid functional group. Its molecular weight is approximately 232.24 g/mol, and it is characterized by the following structural formula:

C12H12N2O3\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_3

Biological Research Applications

One of the primary applications of this compound is as a buffering agent in cell culture systems. It helps maintain physiological pH levels, which is crucial for various biological assays and experiments. The effective pH range for this compound as a buffer is between 6 to 8.5, making it suitable for a wide array of biological applications.

Key Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, making it a candidate for further pharmacological studies.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory diseases.

These activities highlight its potential use in therapeutic contexts, warranting further investigation into its mechanisms of action.

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in the synthesis of various drugs. Its role as an organic buffer facilitates peptide synthesis, enhancing reaction yields . Additionally, its structural features allow for the modification into derivatives that may exhibit enhanced biological activity or specific chemical properties.

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial for optimizing its therapeutic use. Interaction studies have focused on:

  • Enzyme Inhibition : Investigating its role as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : Evaluating its affinity for different receptors to understand its pharmacodynamics better.

These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acid Derivatives

Substituent Variations and Physicochemical Properties

Pyrazole derivatives are highly tunable, with substituents dictating electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Properties/Activities References
4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid Ethoxy (-OCH₂CH₃), phenyl, carboxylic acid C₁₂H₁₂N₂O₃ Predicted CCS: 151.1 Ų (M+H)+
4-(Allyloxy)-1-phenyl-1H-pyrazole-3-carboxylic acid Allyloxy (-OCH₂CH=CH₂), phenyl, carboxylic acid C₁₃H₁₂N₂O₃ Higher lipophilicity due to unsaturated allyl group
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Amino (-NH₂), phenyl, carboxylic acid C₁₀H₉N₃O₂ Pharmaceutical intermediate; hydrogen-bonding capability
3-(3-Chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid Chloro, ethoxy-phenyl, carboxylic acid C₁₂H₁₁ClN₂O₃ Enhanced electron-withdrawing effects from Cl
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Benzoyl (-COC₆H₅), phenyl, formyl (-CHO) C₁₇H₁₃N₃O₂ Antioxidant/anti-inflammatory activity
Key Observations:

Chloro (electron-withdrawing) in ’s compound may reduce ring electron density, altering reactivity . Amino groups () enable hydrogen bonding, enhancing solubility but reducing lipophilicity compared to ethoxy .

Lipophilicity and Solubility :

  • Allyloxy () introduces unsaturation, increasing hydrophobicity versus ethoxy .
  • Carboxylic acid groups generally improve aqueous solubility, but bulky substituents (e.g., benzoyl in ) may counterbalance this via steric hindrance .

Biological Activity: 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () exhibit notable antioxidant and anti-inflammatory effects, suggesting substituents like benzoyl/formyl enhance bioactivity . 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid () is a pharmaceutical intermediate, highlighting the amino group’s role in drug development .

Pharmacological Potential

While direct data on This compound is scarce, structurally related compounds provide clues:

  • Kinase Inhibition : Pyrazolo[4,3-c]pyridin-4(5H)-ones () demonstrate ATP-competitive binding, suggesting pyrazole-carboxylic acids could target similar pathways .

Biological Activity

4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol, is a member of the phenylpyrazole class. This compound has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound consists of a pyrazole ring linked to a phenyl group and a carboxylic acid functional group. The presence of the ethoxy group contributes to its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research has demonstrated that this compound exhibits several key biological activities:

Anticancer Activity

Studies indicate that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, one study reported significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism may involve apoptosis induction and inhibition of specific signaling pathways.

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A recent analysis highlighted its potential as a selective COX-2 inhibitor with minimal gastric toxicity .

Antimicrobial Activity

Preliminary research suggests that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

Synthesis

Various synthetic routes have been developed to produce this compound. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Methods include:

  • Condensation Reactions : Utilizing ethyl esters and hydrazines.
  • Cyclization Techniques : Employing acidic or basic catalysts to facilitate ring formation.

Case Studies

Several studies have evaluated the biological activity of this compound in different contexts:

  • Anticancer Evaluation : In vivo studies demonstrated that derivatives based on the pyrazole structure exhibited significant tumor reduction in animal models of cancer .
  • Inflammation Models : In carrageenan-induced paw edema models, compounds similar to this compound showed marked reductions in inflammation compared to control groups .

Q & A

Q. What methodologies validate the compound’s role in multi-step organic syntheses?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C at the carboxylic acid group) to track incorporation into downstream products via NMR. For example, coupling with amines to form amides can be confirmed by observing ¹³C-¹H coupling in DEPT-135 spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

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